ent-17-Hydroxykaur-15-en-19-oic acid
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Overview
Description
Ent-17-Hydroxy-15-kauren-19-oic acid, also known as 17-hydroxy-(4alpha)-kaur-15-en-18-Oic acid, is a type of organic compound known as kaurane diterpenoids . These are diterpene alkaloids with a structure based on the kaurane skeleton . It can be isolated from the leaves of Laetia thamnia L. and has shown cytotoxicity to human prostate LNCaP2 cells .
Molecular Structure Analysis
The molecular formula of ent-17-Hydroxy-15-kauren-19-oic acid is C20H30O3 . It belongs to the class of organic compounds known as kaurane diterpenoids, which are diterpene alkaloids with a structure based on the kaurane skeleton .Scientific Research Applications
Bacteriolytic and Respiratory Chain Uncoupling Properties
- Respiratory Chain Uncoupling in Bacteria : Ent-16-Kauren-19-oic acid, a closely related compound, has been shown to act as a respiratory chain uncoupler in bacteria, leading to bacterial lysis. This suggests potential applications in targeting gram-positive bacteria (Torres-Bustos et al., 2009).
Antimalarial Activity
- Inhibition of Plasmodium Falciparum : Derivatives of ent-kauren-19-oic acid have been found to show weak activity against Plasmodium falciparum, the causative agent of malaria (Langat et al., 2012).
- Inhibition of Plasmodium Berghei in Mice : Several ent-kaurenes, including derivatives of ent-kaur-16-en-19-oic acid, have shown antimalarial activity in vivo, in a mouse model infected with Plasmodium berghei (Villasmil et al., 2017).
Cytotoxic and Apoptosis-Inducing Effects
- Proapoptotic Effects on Cancer Cells : Ent-15-Oxo-kaur-16-en-19-oic acid, derived from grandiflorolic acid, has demonstrated proapoptotic effects on human prostate carcinoma cells, indicating potential for chemopreventive strategies (Ruiz et al., 2008).
Immunomodulatory Effects
- Proliferative Activity on Peripheral Blood Mononuclear Cells : Certain ent-kaurenoic acid derivatives have shown significant activity in stimulating the proliferation of human peripheral blood mononuclear cells, suggesting immunomodulatory properties (Ohkoshi et al., 2004).
Antifungal Activity
- Antifungal Properties Against Rice Pathogenic Fungi : Derivatives of ent-kaurene diterpene have been tested for antifungal activity against rice pathogenic fungi, showing potential as natural antifungal agents (Zhang et al., 2018).
Anticancer Activity
- Inhibition of Human Cancer Cell Growth : Ent-kaurene diterpenes from Laetia thamnia, including ent-17-hydroxykaur-15-en-19-oic acid, have shown cytotoxicity against various human tumor cells, suggesting potential for development as anticancer agents (Henry et al., 2006).
Mechanism of Action
Target of Action
The primary target of ent-17-Hydroxykaur-15-en-19-oic acid is human prostate LNCaP2 cells . These cells are a commonly used model for studying prostate cancer, and the compound’s interaction with these cells suggests potential applications in cancer research and treatment .
Mode of Action
This compound exhibits cytotoxicity against LNCaP2 cells .
Biochemical Pathways
Given its cytotoxic effects on lncap2 cells, it is plausible that the compound interferes with pathways related to cell survival, growth, and proliferation .
Result of Action
The primary result of this compound’s action is the induction of cytotoxicity in LNCaP2 cells . This suggests that the compound may have potential therapeutic effects in the context of prostate cancer .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of ent-17-Hydroxy-15-kauren-19-oic acid can be achieved through a multi-step reaction starting from commercially available starting materials.", "Starting Materials": [ "Geranylgeranyl pyrophosphate", "Methacrolein", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Hexane" ], "Reaction": [ "The first step involves the reaction of geranylgeranyl pyrophosphate with methacrolein in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form ent-kaurene.", "The ent-kaurene is then oxidized using a suitable oxidizing agent such as m-chloroperbenzoic acid to form ent-kaurenoic acid.", "The ent-kaurenoic acid is then reduced using sodium borohydride to form ent-kaur-15-en-19-oic acid.", "The ent-kaur-15-en-19-oic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then acidified using hydrochloric acid to form ent-kaur-15-en-19-oic acid.", "Finally, the ent-kaur-15-en-19-oic acid is selectively oxidized at C-17 using a suitable oxidizing agent such as Jones reagent to form ent-17-Hydroxy-15-kauren-19-oic acid.", "The product can be purified using standard techniques such as extraction with ethyl acetate and recrystallization from a suitable solvent such as methanol or hexane." ] } | |
CAS No. |
35030-38-7 |
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10S,13S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16-,18+,19+,20-/m0/s1 |
InChI Key |
XEQHVCXFKPCQNM-LEUKZYDJSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C4)CO)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |
Appearance |
Powder |
melting_point |
193-194°C |
physical_description |
Solid |
Synonyms |
17-hydroxy-ent-kaur-15-en-19-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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